

# Spectral data for Laserine (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Laserine*

Cat. No.: *B2997710*

[Get Quote](#)

## Spectral Data of Laserine: A Technical Guide

This guide provides a comprehensive overview of the spectral data for **Laserine**, a guaianolide sesquiterpene lactone. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

### Introduction to Laserine

**Laserine** is a naturally occurring sesquiterpene lactone with the molecular formula  $C_{21}H_{26}O_7$ . [1] It belongs to the class of guaianolides and has been isolated from plants of the *Laserpitium* genus. The structural elucidation of **Laserine**, like other natural products, relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### Spectral Data

The following sections present the available spectral data for **Laserine**. The data is organized into tables for clarity and ease of comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The  $^{13}C$  NMR spectrum provides information about the different carbon environments in the molecule. The reported chemical shifts for **Laserine** are presented in Table 1.[1]

Table 1:  $^{13}\text{C}$  NMR Chemical Shift Data for **Laserine**

Carbon Atom	Chemical Shift ( $\delta$ ) in ppm
<b>1</b>	<b>51.3</b>
2	25.4
3	35.8
4	139.8
5	128.2
6	82.5
7	50.1
8	71.9
9	41.2
10	76.8
11	139.1
12	170.2
13	120.5
14	16.5
15	17.1
OAc (C=O)	170.5
OAc (CH <sub>3</sub> )	21.1
OAng (C=O)	167.5
OAng (C $\alpha$ )	127.8
OAng (C $\beta$ )	138.4
OAng (CH <sub>3</sub> $\alpha$ )	20.6

| OAng (CH<sub>3</sub>β) | 15.9 |

Solvent: CDCl<sub>3</sub> OAc: Acetoxy group OAng: Angeloyloxy group

The <sup>1</sup>H NMR spectrum reveals information about the proton environments and their connectivity. While a complete, authenticated <sup>1</sup>H NMR spectrum for **Laserine** is not publicly available, some characteristic signals have been reported. For instance, the presence of diastereomers can be suggested by doublets for methyl groups observed at δ 1.14 and 1.24 ppm.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For **Laserine**, the IR spectrum is expected to show characteristic absorption bands for its ester carbonyl groups (C=O) and carbon-carbon double bonds (C=C). The typical regions for these absorptions are:

- Ester C=O stretch: 1735-1750 cm<sup>-1</sup>
- α,β-Unsaturated γ-lactone C=O stretch: ~1760 cm<sup>-1</sup>
- C=C stretch: 1640-1680 cm<sup>-1</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For **Laserine** (C<sub>21</sub>H<sub>26</sub>O<sub>7</sub>), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement. The expected monoisotopic mass is approximately 390.1678 g/mol .

## Experimental Protocols

The following are detailed methodologies for the key experiments typically used in the isolation and characterization of sesquiterpene lactones like **Laserine**.

## Isolation of Laserine

- **Extraction:** The air-dried and powdered plant material (e.g., roots of *Laserpitium siler*) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
- **Solvent Partitioning:** The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate) to separate compounds based on their polarity.
- **Chromatographic Separation:** The fraction containing the sesquiterpene lactones (typically the chloroform or ethyl acetate fraction) is further purified using a combination of chromatographic techniques, such as column chromatography on silica gel and preparative thin-layer chromatography (TLC). The fractions are monitored by TLC to identify and isolate the pure compound.

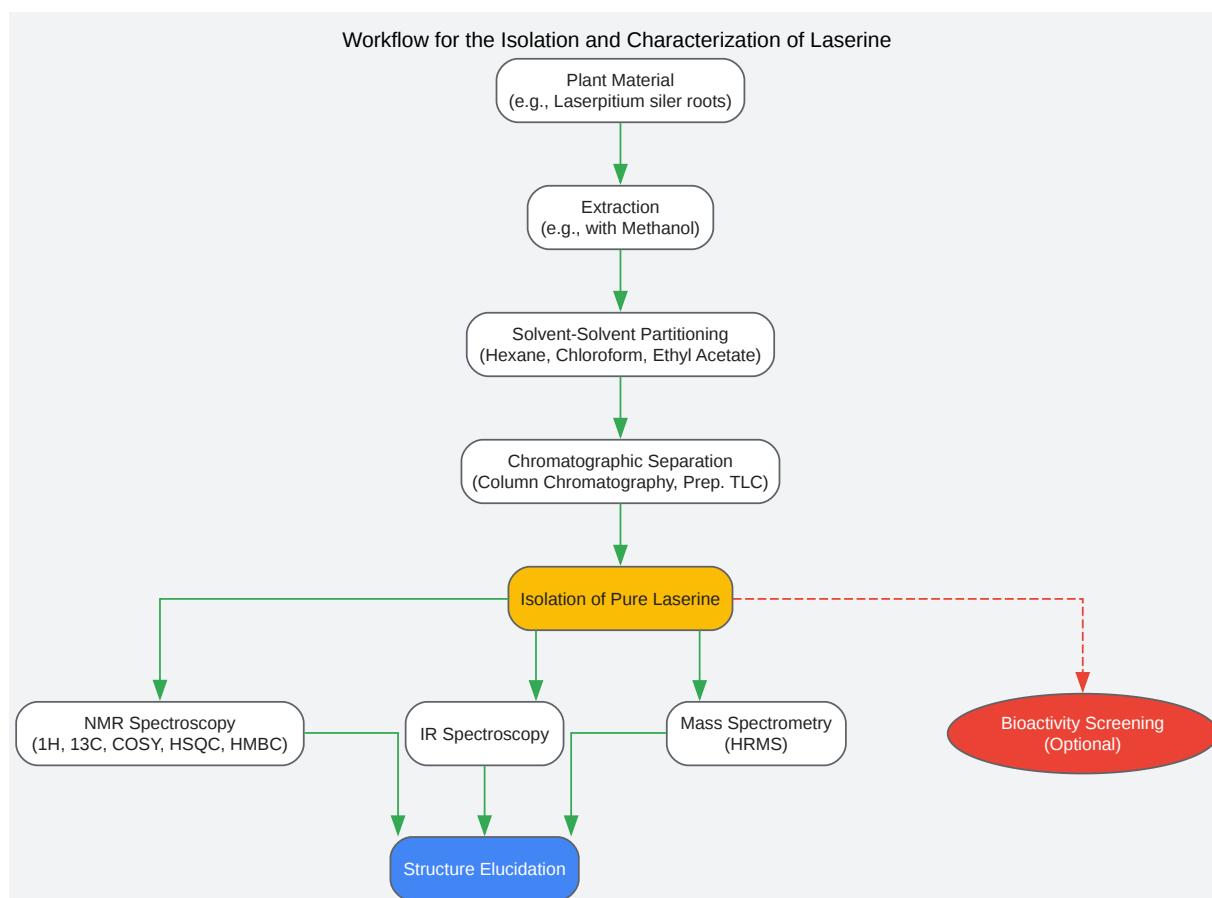
## Spectroscopic Analysis

- **Sample Preparation:** A few milligrams of the purified **Laserine** are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- **Data Acquisition:** Standard pulse sequences are used to acquire 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- **Sample Preparation:** A small amount of the pure compound is analyzed as a thin film on a KBr pellet or in a suitable solvent (e.g., chloroform).
- **Instrumentation:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer.
- **Data Acquisition:** The spectrum is typically scanned over the range of  $4000\text{--}400\text{ cm}^{-1}$ . The positions of the absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).
- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

- Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Data Acquisition: The analysis is performed in positive or negative ion mode to determine the accurate mass of the molecular ion ( $[M+H]^+$ ,  $[M+Na]^+$ , or  $[M-H]^-$ ).

## Workflow for Natural Product Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Laserine**.



[Click to download full resolution via product page](#)

Caption: General workflow for isolating and identifying **Laserine**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectral data for Laserine (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2997710#spectral-data-for-laserine-nmr-ir-mass-spec]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)